3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol
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Overview
Description
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features both an isopropylamino group and a thiophene ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized to introduce the propan-1-ol moiety.
Amine Introduction: The isopropylamino group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the alcohol group.
Substitution: The isopropylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Thiophene-3-ylpropanone.
Reduction: Thiophene-3-ylpropanamine.
Substitution: Depending on the nucleophile used, various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Receptors: Interact with specific receptors in the body.
Inhibit Enzymes: Inhibit the activity of certain enzymes.
Modulate Pathways: Affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-3-(thiophen-3-yl)propan-1-ol
- 3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol
- 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol
Uniqueness
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of the isopropylamino group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-(propan-2-ylamino)-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-8(2)11-10(3-5-12)9-4-6-13-7-9/h4,6-8,10-12H,3,5H2,1-2H3 |
InChI Key |
HEFHRURDJGUKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1=CSC=C1 |
Origin of Product |
United States |
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